6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the bromination of 5-methyl-1,2,3,4-tetrahydroquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinoline derivatives with altered electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: 6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting various diseases. Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. Research is ongoing to explore the potential of this compound in these therapeutic areas .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the modification of physical and chemical properties of the final products .
Mechanism of Action
The mechanism of action of 6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the methyl group in the compound’s structure play a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various pharmacological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
- 6-Bromo-1,2,3,4-tetrahydroquinoline
- 5-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline
- 6-Methyl-1,2,3,4-tetrahydroquinoline
- 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline
Comparison: 6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the bromine and methyl groups on the quinoline ring. This structural arrangement can influence the compound’s reactivity, biological activity, and overall properties. Compared to other similar compounds, this compound may exhibit distinct pharmacological profiles and chemical behaviors, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-bromo-5-methyl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-8-3-2-6-12-10(8)5-4-9(7)11/h4-5,12H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METMKNFOLFCDJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCCN2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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